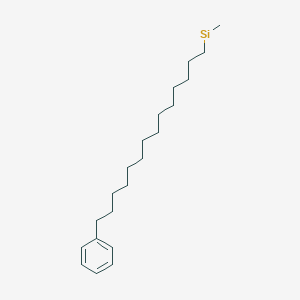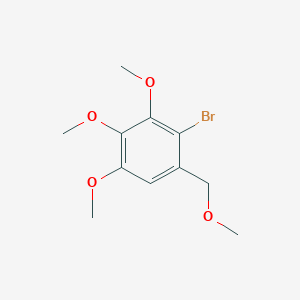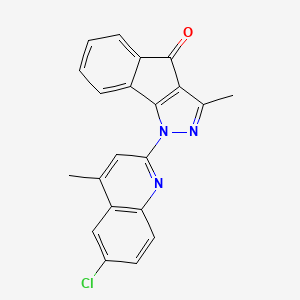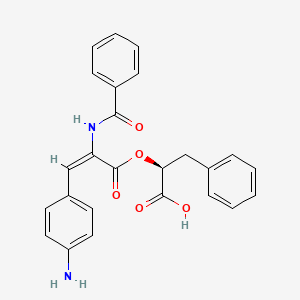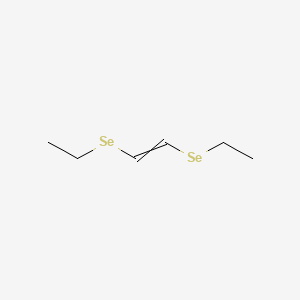
1,2-Bis(ethylselanyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(ethylselanyl)ethene: is an organoselenium compound characterized by the presence of two ethylselanyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(ethylselanyl)ethene can be synthesized through the reaction of ethene with ethylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of ethylselenol to the double bond of ethene, resulting in the formation of the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(ethylselanyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert the compound into simpler selenium-containing molecules.
Substitution: The ethylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Diselenides and other oxidized selenium compounds.
Reduction: Simpler selenium-containing molecules.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Chemistry: 1,2-Bis(ethylselanyl)ethene is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest for medicinal chemistry research. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized materials and chemicals, particularly those requiring selenium incorporation.
Mechanism of Action
The mechanism by which 1,2-Bis(ethylselanyl)ethene exerts its effects involves the interaction of the ethylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
1,2-Bis(tributylstannyl)ethene: This compound contains tin instead of selenium and exhibits different reactivity and applications.
1,2-Bis(triethoxysilyl)ethane: This silicon-containing compound is used in different industrial applications, such as coatings and adhesives.
Uniqueness: 1,2-Bis(ethylselanyl)ethene is unique due to the presence of selenium, which imparts distinct chemical properties and reactivity. Selenium’s ability to form stable compounds and participate in redox reactions makes this compound valuable for various scientific and industrial applications.
Properties
CAS No. |
175538-67-7 |
|---|---|
Molecular Formula |
C6H12Se2 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1,2-bis(ethylselanyl)ethene |
InChI |
InChI=1S/C6H12Se2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JMGNLJDFZYTECY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C=C[Se]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
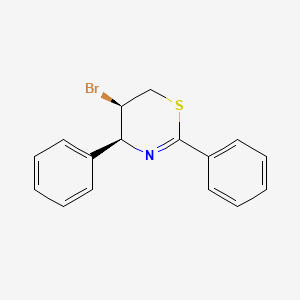
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
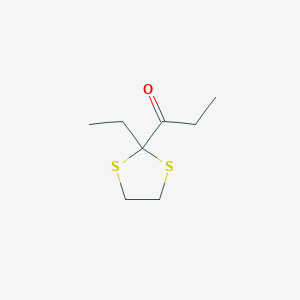
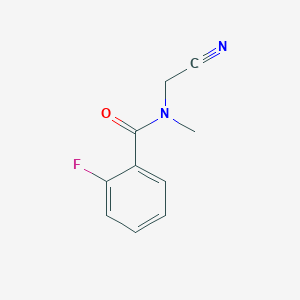

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
